

(2-(Methylsulfinyl)phenyl)boronic acid safety data sheet (SDS)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (2-(Methylsulfinyl)phenyl)boronic acid

Cat. No.: B1272689

[Get Quote](#)

An In-Depth Technical Guide to **(2-(Methylsulfinyl)phenyl)boronic Acid**: Properties, Safety, and Synthetic Applications

Introduction: A Versatile Building Block in Modern Synthesis

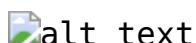
(2-(Methylsulfinyl)phenyl)boronic acid, with CAS Number 850567-97-4, is an organoboron compound that has garnered interest among researchers and drug development professionals. [1][2] As a bifunctional molecule featuring both a boronic acid and a methylsulfinyl group, it serves as a valuable building block in synthetic chemistry. The boronic acid moiety is a cornerstone functional group for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which is a fundamental tool for the construction of carbon-carbon bonds in complex organic molecules. The presence of the methylsulfinyl (a sulfoxide) group introduces unique electronic and steric properties, and potentially enhances solubility, making it an attractive reagent for the synthesis of novel pharmaceutical intermediates and materials.

This guide provides a comprehensive overview of the critical safety data, physical and chemical properties, reactivity profile, and safe handling protocols for **(2-(Methylsulfinyl)phenyl)boronic acid**, designed to empower researchers to utilize this reagent effectively and safely.

Chemical & Physical Properties

A thorough understanding of a reagent's physical and chemical properties is foundational to its proper use in a laboratory setting. The data for **(2-(Methylsulfinyl)phenyl)boronic acid** is summarized below.

Property	Value	Source(s)
CAS Number	850567-97-4	[1] [2]
Molecular Formula	C ₇ H ₉ BO ₃ S	[1] [3]
Molecular Weight	184.02 g/mol	[1] [2]
Appearance	White solid	[1] [3]
Melting Point	118-122 °C	[3]
pKa	8.46 ± 0.58 (Predicted)	[3]
Water Solubility	Slightly soluble	[3]
Organic Solvent Solubility	While specific data for this compound is scarce, analogous compounds like phenylboronic acid are soluble in most polar organic solvents such as ethers (e.g., THF, diethyl ether) and ketones (e.g., acetone), moderately soluble in chloroform, and poorly soluble in nonpolar solvents like hexanes.	[4]


Hazard Identification & Toxicological Profile

(2-(Methylsulfinyl)phenyl)boronic acid is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are associated with acute oral toxicity and irritation to the skin, eyes, and respiratory system.

GHS Classification:[\[5\]](#)

- Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.
- Skin Irritation (Category 2): H315 - Causes skin irritation.
- Eye Irritation (Category 2A): H319 - Causes serious eye irritation.
- Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: H335 - May cause respiratory irritation.

Pictogram:

Signal Word: Warning[1]

Toxicological Insights: Specific toxicological data such as LD50 (median lethal dose) for **(2-(Methylsulfinyl)phenyl)boronic acid** is not readily available in published literature. However, data for the parent compound, phenylboronic acid (CAS 98-80-6), can serve as a useful, albeit approximate, reference point. The oral LD50 for phenylboronic acid in rats is 740 mg/kg.[6] This value places it in Category 4 for acute oral toxicity, aligning with the classification of its methylsulfinyl derivative. The primary routes of exposure are ingestion, inhalation of dust, and skin or eye contact.

Safe Handling & Storage Protocols

The causality behind safe handling procedures is rooted in mitigating the risks identified above. A self-validating safety system involves a combination of engineering controls, administrative controls, and personal protective equipment (PPE).

Engineering Controls:

- Fume Hood: All handling of solid **(2-(Methylsulfinyl)phenyl)boronic acid** and its solutions should be conducted in a well-ventilated chemical fume hood to minimize inhalation of dust or vapors.
- Safety Shower & Eyewash Station: Ensure that a safety shower and eyewash station are readily accessible in the immediate work area.

Personal Protective Equipment (PPE):

- Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.[6]
- Hand Protection: Wear impervious gloves (e.g., nitrile) inspected for integrity before use. Dispose of contaminated gloves properly.
- Body Protection: A lab coat should be worn at all times. For larger quantities or when there is a significant risk of splashing, a chemical-resistant apron is recommended.

Handling Procedures:

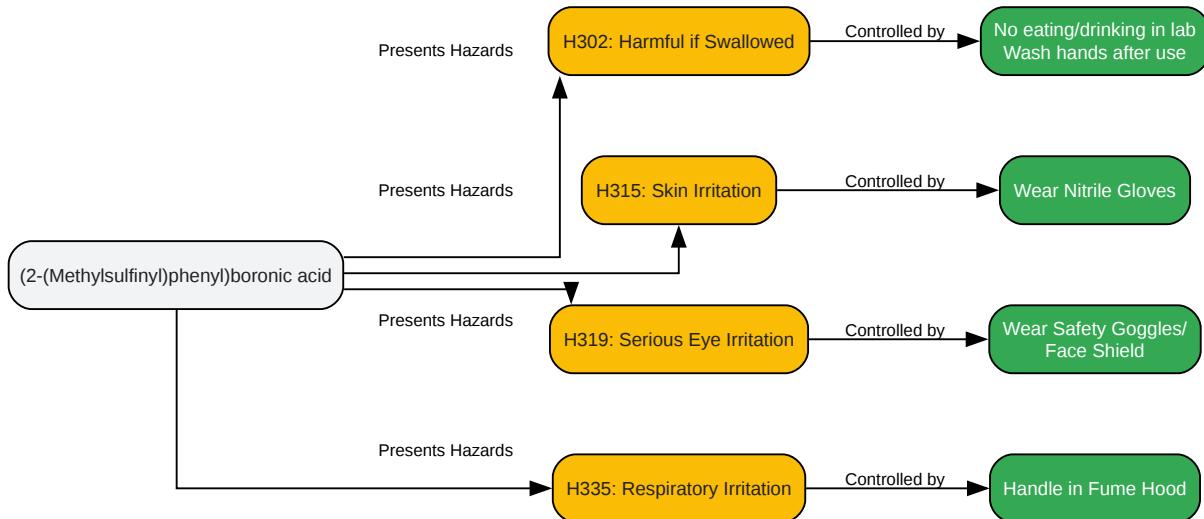
- Avoid Dust Generation: Handle the solid material carefully to avoid creating dust. Use a spatula for transfers.
- Avoid Contact: Prevent direct contact with skin, eyes, and clothing.
- Hygiene: Wash hands thoroughly with soap and water after handling, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.

Storage Conditions:

- Container: Keep the container tightly closed and store in a cool, dry place.
- Atmosphere: Boronic acids can be susceptible to dehydration and the formation of cyclic anhydrides (boroxines). While some are stored under an inert atmosphere, supplier recommendations for this compound suggest storage at room temperature in a dry environment is sufficient.[3]
- Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.[6]

Reactivity & Stability Profile

Understanding the reactivity of **(2-(Methylsulfinyl)phenyl)boronic acid** is crucial for its successful application in synthesis and for avoiding hazardous situations.


Boronic Acid Group Reactivity: The primary utility of this compound stems from the reactivity of the boronic acid group in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. The catalytic cycle involves oxidative addition, transmetalation, and reductive elimination. The transmetalation step, where the organic group is transferred from boron to palladium, is often facilitated by a base.

Stability and Decomposition Pathways: Arylboronic acids are generally stable solids but can undergo decomposition. The most common decomposition pathway is protodeboronation, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond. This process is highly dependent on factors like pH, temperature, and the electronic properties of the aryl group.

Sulfoxide Group Compatibility: The sulfoxide functional group is generally considered robust and compatible with a wide range of reaction conditions. However, researchers should be aware that under certain palladium-catalyzed conditions, the C–S(O) bond can be activated and undergo cleavage. Studies have shown that diaryl sulfoxides can act as electrophilic coupling partners in Suzuki-Miyaura reactions. This presents a potential, though likely minor, side reaction pathway where the sulfoxide itself could be cleaved, especially under harsh conditions or with specific catalyst systems. Careful selection of mild reaction conditions is therefore advisable to ensure the sulfoxide group remains intact.

Hazard Control Logic Diagram

The following diagram illustrates the logical relationship between the identified hazards of **(2-(Methylsulfinyl)phenyl)boronic acid** and the necessary control measures to ensure safe laboratory practice.

[Click to download full resolution via product page](#)

Caption: Relationship between hazards and primary control measures.

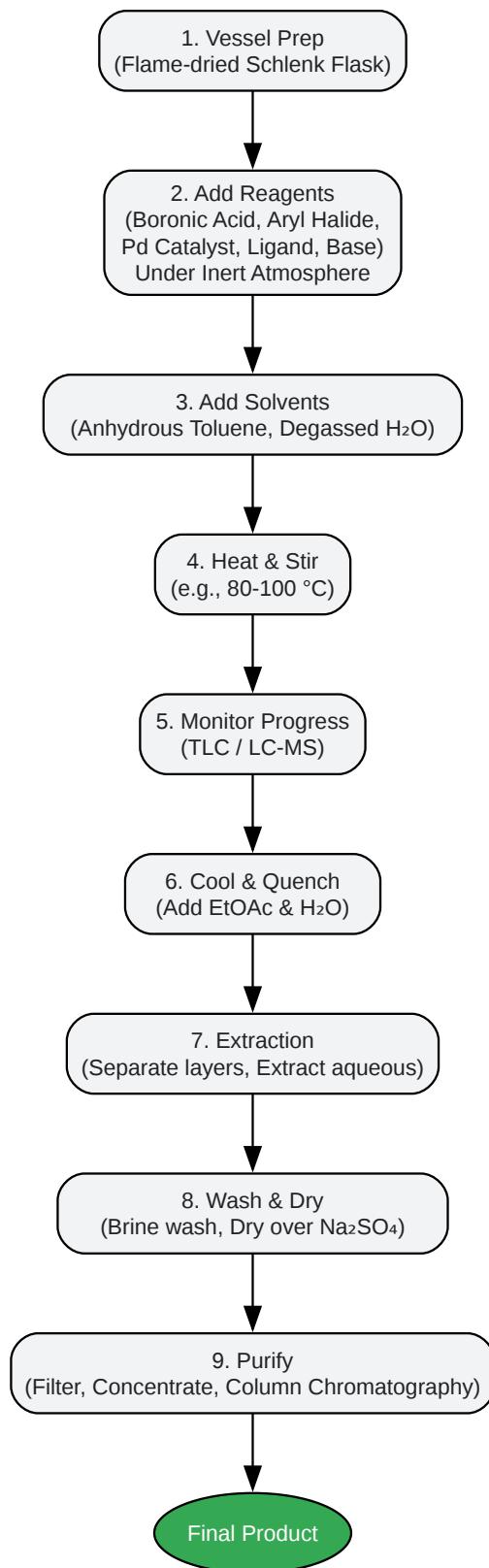
Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This section provides a representative, detailed protocol for the use of **(2-(Methylsulfinyl)phenyl)boronic acid** in a Suzuki-Miyaura cross-coupling reaction with an aryl bromide.

Reaction: Coupling of **(2-(Methylsulfinyl)phenyl)boronic acid** with 4-bromoanisole.

Materials:

- **(2-(Methylsulfinyl)phenyl)boronic acid**
- 4-Bromoanisole
- Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$)


- SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
- Potassium phosphate, tribasic (K_3PO_4)
- Toluene, anhydrous
- Water, degassed

Procedure:

- Vessel Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add **(2-(Methylsulfinyl)phenyl)boronic acid** (1.2 mmol), 4-bromoanisole (1.0 mmol), $Pd(OAc)_2$ (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and K_3PO_4 (2.0 mmol).
 - Causality: A flame-dried vessel under an inert atmosphere is crucial to exclude oxygen and moisture, which can deactivate the palladium catalyst and promote unwanted side reactions like homocoupling of the boronic acid.
- Solvent Addition: Add anhydrous toluene (5 mL) and degassed water (0.5 mL) via syringe.
 - Causality: Toluene is a common solvent for these reactions. A small amount of water is often necessary to facilitate the dissolution of the base (K_3PO_4) and to promote the transmetalation step. Degassing the solvents removes dissolved oxygen.
- Reaction Execution: Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring.
 - Causality: Heating provides the necessary activation energy for the catalytic cycle to proceed at a reasonable rate. Vigorous stirring ensures the heterogeneous mixture is well-mixed.
- Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material (4-bromoanisole) is consumed.
- Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).

- Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
- Washing & Drying: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na_2SO_4).
 - Causality: The brine wash removes residual water and inorganic salts from the organic phase. Anhydrous sodium sulfate is a drying agent that removes trace amounts of water.
- Purification: Filter the mixture, and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Suzuki-Miyaura Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Step-by-step workflow for a typical Suzuki-Miyaura reaction.

Emergency Procedures

In the event of an emergency, prompt and correct action is critical.

First-Aid Measures:

- Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
- Skin Contact: In case of contact, immediately flush skin with plenty of soap and water. Remove contaminated clothing and shoes. Get medical attention if irritation develops.
- Inhalation: Remove victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
- Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and call a physician or poison control center immediately.

Fire-Fighting Measures:

- Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
- Specific Hazards: Thermal decomposition can produce hazardous gases, including carbon oxides (CO, CO₂), sulfur oxides, and oxides of boron.
- Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures:

- Evacuate: Evacuate personnel from the immediate area.
- Ventilate: Ensure adequate ventilation.
- Personal Protection: Wear appropriate PPE (goggles, gloves, lab coat, respirator if dust is significant).

- Containment: Sweep up the solid material, avoiding dust generation. Place into a suitable, labeled container for disposal.
- Cleanup: Clean the spill area thoroughly with soap and water.
- Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pubs.acs.org [pubs.acs.org]
- 2. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 3. d-nb.info [d-nb.info]
- 4. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 5. jmcct.com [jmcct.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- To cite this document: BenchChem. [(2-(Methylsulfinyl)phenyl)boronic acid safety data sheet (SDS)]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1272689#2-methylsulfinyl-phenyl-boronic-acid-safety-data-sheet-sds>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com